2-Chloro-3-(4-methoxyphenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-Chloro-3-(4-methoxyphenyl)-1-propene” is an organic compound containing a propene group attached to a methoxyphenyl group with a chlorine atom. The methoxyphenyl group consists of a phenyl ring (a variant of benzene) with a methoxy group (-OCH3) attached. This suggests that the compound could have properties similar to other aromatic compounds, which are often stable and used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy . These techniques can provide information about the types of bonds present in the molecule and their arrangement .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The presence of the propene group suggests that it could participate in reactions typical of alkenes, such as addition reactions . The methoxyphenyl group could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the methoxy group could increase the compound’s solubility in polar solvents .Scientific Research Applications
Nonlinear Optical Applications
Research on 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound structurally similar to 2-Chloro-3-(4-methoxyphenyl)-1-propene, indicates significant nonlinear optical properties, making it suitable for optical devices. The study highlighted its high nonlinear optical properties through various spectroscopic methods and theoretical calculations, suggesting its potential application in nonlinear optics and optical device development (Mostaghni, Shafiekhani, & Mahani, 2022).
Spectroscopic and Biological Activity Studies
2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol was analyzed for its biological functions like antimicrobial activity. The study involved quantum chemical methods and vibrational spectral techniques, finding the molecule to exhibit antifungal and antibacterial effects. The study also included molecular docking to identify interactions with different proteins (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Applications in Organic Electronic Devices
A study on externally initiated regioregular P3HT with controlled molecular weight and narrow polydispersity explored the synthesis of pi-conjugated organic polymers for applications in electronic and photonic devices. The research demonstrated the ability to control the molecular weights and distributions of the polymers, which is crucial for their use in high-performance electronic devices (Bronstein & Luscombe, 2009).
Tuning Optical Properties for Enhanced Emission
Research on the postfunctionalization of poly(3-hexylthiophene) (P3HT) investigated the effects of various functional groups on the optical and photophysical properties of 3,4-disubstituted poly(thiophene)s. This study is significant for enhancing the solid-state emission of poly(thiophene)s, highlighting the potential for improving opto-electronic materials through molecular control (Li, Vamvounis, & Holdcroft, 2002).
properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQALXPMEXDREE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448756 |
Source
|
Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-methoxyphenyl)-1-propene | |
CAS RN |
91284-04-7 |
Source
|
Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.